SDZ 205-557 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

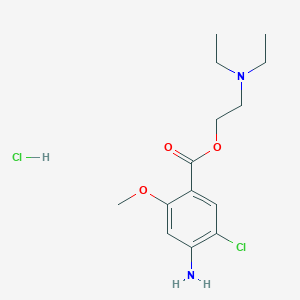

2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3.ClH/c1-4-17(5-2)6-7-20-14(18)10-8-11(15)12(16)9-13(10)19-3;/h8-9H,4-7,16H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWUQCJWCRNVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019017 | |

| Record name | SDZ-205,557 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197334-02-3 | |

| Record name | SDZ-205,557 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of SDZ 205-557 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacological profile and mechanism of action of SDZ 205-557 hydrochloride, a key research compound used in the study of serotonergic systems.

Executive Summary

This compound (2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester) is a potent and competitive antagonist with high affinity for two distinct subtypes of the 5-hydroxytryptamine (5-HT) receptor: the 5-HT4 receptor and the 5-HT3 receptor.[1][2] Its mechanism of action is primarily defined by its ability to competitively bind to these receptors, thereby blocking the physiological effects of the endogenous ligand, serotonin (B10506). The compound displays negligible affinity for a wide range of other neurotransmitter receptors, establishing it as a selective tool for investigating 5-HT3 and 5-HT4 receptor-mediated pathways.[3]

Core Mechanism of Action

SDZ 205-557 acts as a surmountable antagonist at both 5-HT3 and 5-HT4 receptors, meaning its inhibitory effect can be overcome by increasing concentrations of an agonist.[3] The compound itself possesses no measurable intrinsic agonistic activity.[3]

Antagonism at the 5-HT4 Receptor

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, couples to the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] SDZ 205-557 competitively binds to the 5-HT4 receptor, preventing serotonin from binding and thereby inhibiting the downstream production of cAMP. This blockade modulates various physiological processes, including gastrointestinal motility and neuronal signaling.[5]

Antagonism at the 5-HT3 Receptor

In contrast to the 5-HT4 receptor, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[2][3] When serotonin binds to the 5-HT3 receptor, it triggers a conformational change that opens a non-selective cation channel, permitting the rapid influx of Na+ and Ca2+ ions. This leads to membrane depolarization and the generation of an excitatory signal.[3] SDZ 205-557 competitively binds to the agonist recognition site on the receptor complex, stabilizing it in a closed conformation and preventing channel opening, thus blocking neuronal depolarization.[3][5]

Quantitative Pharmacological Data

The antagonist activity of SDZ 205-557 has been quantified across various in vitro models. The data are summarized below.

Table 1: 5-HT4 Receptor Antagonist Activity

| Preparation / Assay | Agonist | Parameter | Value | Reference |

| Guinea-Pig Hippocampus (Adenylyl Cyclase Stimulation) | 5-Carboxamidotryptamine | pA2 | 7.5 | |

| Rat Oesophagus (Carbachol-contracted) | 5-HT | pA2 | 7.3 | |

| Guinea-Pig Ileum (Non-stimulated) | 5-HT, 5-Methoxytryptamine | pA2 | 7.4 | [3] |

| Guinea-Pig Ileum (Non-stimulated) | Renzapride | "Apparent" pA2 | 7.6 | [3] |

| Guinea-Pig Ileum (Non-stimulated) | Zacopride | pA2 | 6.8 | [3] |

Table 2: 5-HT3 Receptor Antagonist Activity

| Preparation / Assay | Radioligand / Method | Parameter | Value | Reference |

| Guinea-Pig Ileum (Functional Assay) | - | pA2 (affinity estimate) | 6.2 | |

| NG108-15 Cells (Binding Assay) | [3H]-quipazine | pKi (affinity estimate) | 6.9 |

Table 3: Receptor Selectivity Profile

| Receptor | Method | Parameter | Value | Reference |

| 5-HT1, 5-HT2 | Binding Assays | pKD | < 5.6 | [3] |

| α1, α2-Adrenergic | Binding Assays | pKD | < 5.6 | [3] |

| Opiate (μ) | Binding Assays | pKD | < 5.6 | [3] |

| Muscarinic, Nicotinic | Functional Assays (Guinea Pig Ileum) | pKD | < 5.6 | [3] |

| Histamine H1 | Functional Assays (Guinea Pig Ileum) | pKD | < 5.6 | [3] |

Experimental Protocols

The following sections describe representative methodologies for the key experiments used to characterize the mechanism of action of SDZ 205-557.

5-HT4 Receptor Functional Assay (Adenylyl Cyclase Activity)

This assay quantifies the ability of an antagonist to inhibit agonist-induced stimulation of adenylyl cyclase in a tissue preparation expressing the target receptor.

Protocol:

-

Tissue Preparation: Guinea-pig hippocampi are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in assay buffer.

-

Assay Reaction: Membrane aliquots are incubated at 30-37°C in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the 5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine).

-

Antagonist Treatment: For antagonist characterization, membranes are pre-incubated with varying concentrations of SDZ 205-557 before the addition of a fixed concentration of the agonist.

-

Reaction Termination: The reaction is stopped by heating or the addition of acid.

-

cAMP Quantification: The amount of cAMP produced is measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Agonist concentration-response curves are generated in the absence and presence of the antagonist. The data are subjected to Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A Schild slope not significantly different from unity is indicative of competitive antagonism.

5-HT3 Receptor Binding Assay

This assay measures the affinity of a compound for the 5-HT3 receptor by quantifying its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Membranes are prepared from a cell line expressing 5-HT3 receptors (e.g., NG108-15 cells) or a relevant tissue source. Cells are harvested, homogenized, and centrifuged to isolate a crude membrane fraction.[5]

-

Binding Incubation: In a multi-well plate, membrane aliquots are incubated with a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]-quipazine or [3H]-granisetron) and varying concentrations of the unlabeled competitor compound (SDZ 205-557).

-

Total and Non-specific Binding:

-

Total Binding is measured in wells containing only membranes and radioligand.

-

Non-specific Binding (NSB) is measured in the presence of a high concentration of an unlabeled 5-HT3 ligand to saturate all specific binding sites.

-

-

Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[2]

-

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.[2]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

Radioactivity Counting: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. An inhibition curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Isolated Tissue Bioassay (Guinea Pig Ileum)

This functional assay measures the effect of compounds on the contractility of smooth muscle, a classic method for characterizing receptor pharmacology.

Protocol:

-

Tissue Dissection: A segment of the distal ileum is removed from a guinea pig and placed in oxygenated Krebs-Henseleit solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped away.

-

Organ Bath Setup: The tissue strip is mounted in an organ bath containing warmed (37°C) and continuously aerated (95% O2 / 5% CO2) Krebs solution. One end is fixed, and the other is attached to an isometric force transducer to record muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with regular washing.

-

Agonist Concentration-Response: A cumulative concentration-response curve is generated for a 5-HT3 or 5-HT4 agonist, which induces contraction or relaxation, respectively. The agonist is added to the bath in increasing concentrations until a maximal response is achieved.

-

Antagonist Incubation: The tissue is washed to return to baseline. It is then incubated with a fixed concentration of SDZ 205-557 for a set period (e.g., 30-60 minutes).

-

Repeat Agonist Curve: The agonist concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The agonist concentration-response curves in the absence and presence of the antagonist are plotted. A rightward shift in the curve in the presence of the antagonist indicates antagonism. The dose ratio is calculated, and a Schild plot is constructed to determine the pA2 value and slope, confirming competitive antagonism if the slope is close to 1.0.[3]

References

- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.library.uu.nl [dspace.library.uu.nl]

An In-Depth Technical Guide to SDZ 205-557 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

SDZ 205-557 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 and 5-HT4 receptors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental protocols used to characterize its pharmacological profile. The information is intended to support researchers and professionals in drug development in their understanding and potential application of this compound.

Chemical Properties

This compound, chemically known as 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, is a substituted benzoic acid derivative.[3] The hydrochloride salt form enhances its solubility.

| Property | Value | Reference |

| IUPAC Name | 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | [3] |

| Molecular Formula | C₁₄H₂₂Cl₂N₂O₃ | [3] |

| Molecular Weight | 337.25 g/mol | [3] |

| CAS Number | 1197334-02-3 | [3] |

| SMILES | CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | [3] |

Mechanism of Action

This compound functions as a competitive antagonist at both 5-HT3 and 5-HT4 receptors, meaning it binds to these receptors without activating them, thereby preventing the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and eliciting a biological response.[3]

5-HT4 Receptor Antagonism

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] By blocking this receptor, SDZ 205-557 can modulate various physiological processes, including gastrointestinal motility and neuronal signaling.[3]

5-HT3 Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel. Its activation by serotonin leads to the rapid influx of cations, causing depolarization of the neuron. This mechanism is involved in processes such as nausea and vomiting.[3] As an antagonist, SDZ 205-557 can inhibit these responses.

Quantitative Pharmacological Data

The potency of this compound has been determined in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: 5-HT4 Receptor Antagonist Activity

| Assay | Tissue/Cell Line | Agonist | pA₂ Value | Schild Slope | Reference |

| Adenylyl Cyclase Stimulation | Guinea-pig hippocampus | 5-Carboxamidotryptamine | 7.5 | 0.81 | [1][5] |

| Relaxation | Rat carbachol-contracted oesophagus | 5-HT | 7.3 | - | [1][5] |

| Relaxation | Rat carbachol-contracted oesophagus | (R)-zacopride | 6.4 | - | [1][5] |

| Contraction | Guinea pig ileum | 5-HT | 7.4 | - | [2] |

| Contraction | Guinea pig ileum | 5-Methoxytryptamine | 7.4 | - | [2] |

| Contraction | Guinea pig ileum | Renzapride | 7.6 (apparent) | non-competitive | [2] |

| Contraction | Guinea pig ileum | Zacopride | 6.8 | - | [2] |

| Depolarization | Rat isolated vagus nerve | 5-HT | 7.1 | - | [6] |

| Contraction | Guinea-pig distal colon | 5-HT | 7.8 | ~1.0 | [7] |

Table 2: 5-HT3 Receptor Antagonist Activity

| Assay | Tissue/Cell Line | Radioligand/Method | pA₂/pKi Value | Reference |

| Functional Assay | Guinea-pig ileum | - | 6.2 (affinity) | [1][5] |

| Radioligand Binding | NG108-15 cells | [³H]-quipazine | 6.9 (affinity) | [1][5] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Guinea Pig Ileum Contraction Assay (for 5-HT4 and 5-HT3 Receptor Antagonism)

This ex vivo functional assay assesses the ability of SDZ 205-557 to antagonize serotonin-induced contractions of the guinea pig ileum.

Materials:

-

Male guinea pigs

-

Krebs solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11) or Tyrode's solution.[8][9]

-

Serotonin (5-HT) and other 5-HT receptor agonists

-

This compound

-

Organ bath with an isotonic or isometric force transducer

-

Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

-

A segment of the distal ileum is isolated from a humanely euthanized guinea pig.

-

The longitudinal muscle with the myenteric plexus attached (LMMP) is prepared by carefully removing the mucosa and submucosa.[10]

-

The tissue strip is mounted in an organ bath containing Krebs or Tyrode's solution, maintained at 37°C, and continuously gassed with carbogen.[9][10]

-

An initial tension of 1 gram is applied, and the tissue is allowed to equilibrate for 60-90 minutes, with washes every 15 minutes.[10]

-

A cumulative concentration-response curve to a 5-HT receptor agonist (e.g., 5-HT) is established.

-

The tissue is washed to return to baseline.

-

The preparation is incubated with a specific concentration of SDZ 205-557 for a predetermined time (e.g., 30 minutes).[10]

-

In the continued presence of SDZ 205-557, a second concentration-response curve to the agonist is generated.

-

Steps 6-8 are repeated with increasing concentrations of SDZ 205-557.

Data Analysis (Schild Analysis): The dose-ratio (DR) is calculated for each antagonist concentration (DR = EC₅₀ of agonist in the presence of antagonist / EC₅₀ of agonist in the absence of antagonist). A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]). The pA₂ value, a measure of antagonist potency, is the x-intercept of the linear regression. A slope of approximately 1 suggests competitive antagonism.

Adenylyl Cyclase Activation Assay (for 5-HT4 Receptor Antagonism)

This assay measures the ability of SDZ 205-557 to inhibit the 5-HT4 receptor-mediated increase in intracellular cAMP.

Materials:

-

Cell line expressing the 5-HT4 receptor (e.g., HEK293 or CHO cells) or tissue homogenates (e.g., guinea pig hippocampus).[1][5]

-

5-HT4 receptor agonist (e.g., 5-carboxamidotryptamine).[1]

-

This compound

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine (B1674149) - IBMX) to prevent cAMP degradation.[11]

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cells are cultured to an appropriate confluency and harvested.

-

Cells are resuspended in assay buffer containing a PDE inhibitor.

-

The cell suspension is dispensed into a multi-well plate.

-

Cells are pre-incubated with varying concentrations of SDZ 205-557.

-

A 5-HT4 agonist is added at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

The plate is incubated to allow for cAMP production.

-

Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's protocol.

Data Analysis: The concentration of SDZ 205-557 that produces 50% inhibition of the agonist-induced cAMP production (IC₅₀) is determined. This can be used to calculate the inhibitory constant (Ki).

Radioligand Binding Assay (for 5-HT3 Receptor Affinity)

This assay determines the affinity of SDZ 205-557 for the 5-HT3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from a cell line expressing the 5-HT3 receptor (e.g., NG108-15 or HEK293 cells).[1][12]

-

Radiolabeled 5-HT3 receptor antagonist (e.g., [³H]-quipazine or [³H]-GR65630).[1][12]

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

In a multi-well plate, cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of SDZ 205-557.

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled 5-HT3 antagonist) are included.

-

The plate is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[12]

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of SDZ 205-557 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis and Pharmacokinetics

Synthesis

The synthesis of SDZ 205-557 can be achieved through the esterification of 4-amino-5-chloro-2-methoxybenzoic acid with 2-(diethylamino)ethanol. A general synthetic approach involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride or using a coupling agent, followed by reaction with the alcohol.[13]

Pharmacokinetics (ADME)

Limited information is publicly available regarding the detailed absorption, distribution, metabolism, and excretion (ADME) profile of this compound. However, in vivo studies in micropigs have indicated that it has a short duration of action, with a half-life for its inhibitory response of approximately 23 minutes, suggesting relatively rapid metabolism or clearance.[1][5]

Research Applications

This compound serves as a valuable research tool for investigating the physiological and pathological roles of 5-HT3 and 5-HT4 receptors. Its primary areas of application in preclinical research include:

-

Gastrointestinal Function: Studying the role of 5-HT3 and 5-HT4 receptors in modulating gut motility, secretion, and sensation.[3]

-

Neurotransmission: Investigating the involvement of these receptors in central nervous system functions such as cognition, memory, and mood regulation.[3]

-

Emesis: As a 5-HT3 antagonist, it can be used in models to study the mechanisms of nausea and vomiting.[3]

Conclusion

This compound is a well-characterized dual 5-HT3 and 5-HT4 receptor antagonist. Its utility as a research tool is supported by a solid foundation of in vitro and ex vivo pharmacological data. This guide provides a detailed summary of its properties and the experimental methods used for its characterization, offering a valuable resource for scientists in the field of serotonin pharmacology and drug discovery. Further investigation into its pharmacokinetic profile and in vivo efficacy in various models is warranted to fully elucidate its therapeutic potential.

References

- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The guinea-pig distal colon--a sensitive preparation for the investigation of 5-HT4 receptor-mediated contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. A comparison of the pharmacological properties of guinea-pig and human recombinant 5-HT4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. scholars.luc.edu [scholars.luc.edu]

SDZ 205-557 Hydrochloride: A Technical Guide for the 5-HT4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-4 (5-HT4) receptor, with additional activity at the 5-HT3 receptor. This technical guide provides an in-depth overview of its pharmacological properties, including available binding and functional data. Detailed experimental protocols for the characterization of 5-HT4 receptor antagonists are presented, along with visualizations of the 5-HT4 receptor signaling pathway and a typical experimental workflow. This document is intended to serve as a comprehensive resource for researchers utilizing SDZ 205-557 in their studies of serotonergic systems and drug development endeavors.

Introduction

Serotonin (B10506) (5-hydroxytryptamine or 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological functions through its interaction with a diverse family of receptors. The 5-HT4 receptor, a Gs-protein-coupled receptor (GPCR), is predominantly expressed in the gastrointestinal tract, bladder, heart, and central nervous system. Its activation is implicated in the modulation of gastrointestinal motility, cognitive processes, and cardiac function.

This compound, with the chemical name 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, has been identified as a valuable pharmacological tool for investigating the physiological and pathological roles of the 5-HT4 receptor. Its ability to selectively block the actions of serotonin and other 5-HT4 agonists allows for the elucidation of the downstream consequences of receptor activation. This guide summarizes the key technical data and methodologies relevant to the use of SDZ 205-557 as a 5-HT4 receptor antagonist.

Physicochemical Properties

| Property | Value |

| Chemical Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride |

| Molecular Formula | C14H22Cl2N2O3 |

| Molecular Weight | 337.25 g/mol |

| CAS Number | 1197334-02-3 |

Pharmacological Data

The pharmacological profile of this compound is characterized by its antagonist activity at 5-HT4 and 5-HT3 receptors. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 3.1: In Vitro Functional Antagonist Activity

| Assay | Tissue/Cell Line | Agonist | pA2 Value | Schild Slope | Reference |

| Adenylyl Cyclase Stimulation | Guinea Pig Hippocampus | 5-Carboxamidotryptamine | 7.5 | 0.81 | [1] |

| Muscle Relaxation | Rat Carbachol-Contracted Oesophagus | Serotonin | 7.3 | Not Reported | [1] |

| Muscle Relaxation | Rat Carbachol-Contracted Oesophagus | (R)-zacopride | 6.4 | Not Reported | [1] |

| Muscle Contraction | Guinea Pig Ileum | Serotonin | 7.4 | Not Reported | [2] |

| Muscle Contraction | Guinea Pig Ileum | 5-Methoxytryptamine | 7.4 | Not Reported | [2] |

| Muscle Contraction | Guinea Pig Ileum | Renzapride | 7.6 (apparent) | Not Reported | [2] |

| Muscle Contraction | Guinea Pig Ileum | Zacopride | 6.8 | Not Reported | [2] |

Table 3.2: Receptor Binding and In Vivo Data

| Assay Type | Receptor | Tissue/Cell Line | Value | Units | Reference |

| Functional Antagonism | 5-HT3 | Guinea Pig Ileum | 6.2 | pA2 | [1] |

| Radioligand Binding | 5-HT3 | NG108-15 Cells | 6.9 | pKi | [1] |

| In Vivo Antagonism (Tachycardia) | 5-HT4 | Anesthetized, Vagotomized Micropig | 23 | minutes (t½) | [1] |

Signaling Pathways and Experimental Workflows

5-HT4 Receptor Signaling Pathway

Activation of the 5-HT4 receptor by an agonist initiates a canonical signaling cascade through the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, leading to the cellular response. SDZ 205-557 acts by competitively binding to the 5-HT4 receptor, thereby preventing agonist binding and the initiation of this signaling cascade.

Caption: 5-HT4 Receptor Gs Signaling Pathway.

Experimental Workflow for Characterizing a 5-HT4 Antagonist

The characterization of a novel 5-HT4 receptor antagonist like SDZ 205-557 typically follows a multi-step process, beginning with in vitro binding and functional assays to determine affinity and potency, followed by in vivo studies to assess efficacy and pharmacokinetic properties.

Caption: Experimental Workflow for 5-HT4 Antagonist Characterization.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize 5-HT4 receptor antagonists.

Radioligand Binding Assay for 5-HT4 Receptor Affinity (Ki Determination)

Objective: To determine the binding affinity (Ki) of SDZ 205-557 for the 5-HT4 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Biological Source: Membranes from cells stably expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) or tissue homogenates rich in 5-HT4 receptors (e.g., guinea pig striatum).

-

Radioligand: A high-affinity 5-HT4 receptor radioligand (e.g., [³H]-GR113808).

-

Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT4 receptor ligand (e.g., 10 µM GR113808).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, membrane preparation, and radioligand.

-

Non-specific Binding (NSB): Assay buffer, membrane preparation, radioligand, and the non-specific binding control.

-

Competitive Binding: Assay buffer, membrane preparation, radioligand, and increasing concentrations of SDZ 205-557.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the logarithm of the SDZ 205-557 concentration.

-

Determine the IC50 value (the concentration of SDZ 205-557 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Adenylyl Cyclase Activation Assay (pA2 Determination)

Objective: To determine the functional antagonist potency (pA2) of SDZ 205-557 by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

Materials:

-

Biological Source: Whole cells expressing the 5-HT4 receptor (e.g., HEK293-h5-HT4 cells).

-

5-HT4 Agonist: e.g., Serotonin or 5-Carboxamidotryptamine.

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

-

Cell Lysis Buffer.

-

cAMP Detection Kit: e.g., HTRF, ELISA, or AlphaScreen based.

Procedure:

-

Cell Culture: Plate the cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.

-

Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing the PDE inhibitor and varying concentrations of SDZ 205-557. Incubate for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation: Add the 5-HT4 agonist at various concentrations to generate a dose-response curve, both in the absence and presence of the different fixed concentrations of SDZ 205-557.

-

Incubation: Incubate for a time sufficient for cAMP accumulation (e.g., 10-30 minutes).

-

Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels according to the instructions of the chosen detection kit.

-

Data Analysis (Schild Analysis):

-

Construct agonist dose-response curves in the absence and presence of each concentration of SDZ 205-557.

-

Determine the dose ratio (DR), which is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of SDZ 205-557 on the x-axis.

-

For a competitive antagonist, the plot should be linear with a slope not significantly different from 1. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (Kb).

-

Isolated Guinea Pig Ileum Motility Assay

Objective: To assess the functional antagonist activity of SDZ 205-557 on 5-HT4 receptor-mediated smooth muscle contraction in an ex vivo tissue preparation.

Materials:

-

Animal: Male guinea pig.

-

Dissection Equipment.

-

Organ Bath System: With temperature control, aeration, and an isotonic transducer for measuring muscle contractions.

-

Physiological Salt Solution: e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

-

5-HT4 Agonist: e.g., Serotonin.

-

Test Compound: this compound.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the distal ileum. Cleanse the segment and prepare a longitudinal muscle-myenteric plexus (LMMP) strip.

-

Mounting: Mount the tissue strip in an organ bath containing the physiological salt solution at 37°C under a resting tension (e.g., 1 g).

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing.

-

Agonist Dose-Response: Generate a cumulative concentration-response curve for the 5-HT4 agonist to establish a baseline response.

-

Antagonist Incubation: After washing the tissue to return to baseline, incubate it with a fixed concentration of SDZ 205-557 for a predetermined time (e.g., 30-60 minutes).

-

Repeat Agonist Dose-Response: In the continued presence of SDZ 205-557, generate a second agonist dose-response curve.

-

Data Analysis:

-

Compare the agonist dose-response curves in the absence and presence of SDZ 205-557. A competitive antagonist will cause a parallel rightward shift of the curve without a significant change in the maximum response.

-

Calculate the dose ratio and perform a Schild analysis as described in the adenylyl cyclase assay protocol to determine the pA2 value.

-

Conclusion

This compound is a well-characterized dual 5-HT4/5-HT3 receptor antagonist that serves as an invaluable tool for pharmacological research. Its utility in dissecting the roles of the 5-HT4 receptor in various physiological and pathophysiological processes is well-documented. This technical guide provides a consolidated resource of its known pharmacological properties and detailed experimental protocols to aid researchers in its effective application. Further investigation into its complete binding profile and pharmacokinetic properties will undoubtedly enhance its utility in the development of novel therapeutics targeting the serotonergic system.

References

An In-depth Technical Guide to the Serotonin Receptor Targets of SDZ 205-557 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557 hydrochloride is a potent pharmacological tool extensively utilized in neuroscience and gastrointestinal research. This technical guide provides a comprehensive overview of its primary molecular targets, the serotonin (B10506) 5-HT3 and 5-HT4 receptors. This document collates quantitative binding and functional data, details the experimental protocols used for its characterization, and presents key signaling pathways and experimental workflows through standardized diagrams. The information herein is intended to support researchers in the design and interpretation of studies involving this compound.

Introduction

SDZ 205-557, chemically known as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester hydrochloride, is a well-characterized receptor antagonist.[1] It exhibits a notable affinity for two distinct classes of serotonin receptors: the ligand-gated ion channel 5-HT3 receptor and the G-protein coupled 5-HT4 receptor.[1][2][3] This dual antagonism, coupled with its surmountable nature at 5-HT4 receptors, makes it a valuable compound for dissecting the physiological roles of these two serotonin receptor subtypes.[4] However, its short duration of action in vivo necessitates careful consideration in experimental design.[1][3]

Core Pharmacological Profile: Serotonin Receptor Targets

The primary pharmacological action of SDZ 205-557 is the competitive antagonism of 5-HT3 and 5-HT4 receptors.[1][5] Its affinity for other receptors, including 5-HT1, 5-HT2, alpha-1, alpha-2, and mu-opiate receptors, is substantially lower.[4]

Quantitative Data: Receptor Affinity and Functional Antagonism

The following tables summarize the key quantitative parameters defining the interaction of SDZ 205-557 with its target receptors across various experimental models.

Table 1: Functional Antagonism of SDZ 205-557 at 5-HT4 Receptors

| Tissue/Cell Line | Species | Agonist | Parameter | Value | Reference |

| Hippocampus | Guinea Pig | 5-Carboxamidotryptamine | pA₂ | 7.5 | [1][3] |

| Oesophagus (carbachol-contracted) | Rat | 5-HT | pA₂ | 7.3 | [1][3] |

| Oesophagus (carbachol-contracted) | Rat | (R)-zacopride | pA₂ | 6.4 | [1][3] |

| Ileum (non-stimulated) | Guinea Pig | 5-HT, 5-Methoxytryptamine | pA₂ | 7.4 | [4] |

| Ileum (non-stimulated) | Guinea Pig | Renzapride | "apparent" pA₂ | 7.6 | [4] |

| Ileum (non-stimulated) | Guinea Pig | Zacopride | pA₂ | 6.8 | [4] |

Table 2: Affinity and Functional Antagonism of SDZ 205-557 at 5-HT3 Receptors

| Tissue/Cell Line | Species | Assay Type | Parameter | Value | Reference |

| NG108-15 Cells | - | [³H]-quipazine Binding | pKᵢ (affinity) | 6.9 | [1][3] |

| Ileum | Guinea Pig | Functional Assay | pA₂ (affinity) | 6.2 | [1][3] |

Signaling Pathways

SDZ 205-557 exerts its effects by blocking the downstream signaling cascades initiated by serotonin binding to 5-HT3 and 5-HT4 receptors.

Antagonism of 5-HT4 Receptor Signaling

The 5-HT4 receptor is a Gs-protein coupled receptor. Upon activation by serotonin, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). SDZ 205-557 competitively binds to the 5-HT4 receptor, preventing serotonin-mediated activation of this pathway.

Antagonism of 5-HT3 Receptor Signaling

The 5-HT3 receptor is a non-selective cation channel. Binding of serotonin opens the channel, allowing for the rapid influx of Na+ and Ca2+, leading to depolarization of the neuronal membrane. SDZ 205-557 acts as a channel blocker, preventing this ion influx and subsequent depolarization.

References

- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1197334-02-3 | SDZ205557 | Tocris Bioscience [tocris.com]

- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | 1197334-02-3 [smolecule.com]

SDZ 205-557 Hydrochloride: A Technical Guide to its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557 hydrochloride is a significant compound in the history of serotonin (B10506) receptor pharmacology. It was one of the first molecules to be characterized as a potent and selective antagonist of the 5-HT₄ receptor, playing a crucial role in the early understanding and classification of this receptor subtype. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of SDZ 205-557. It includes a summary of its binding and functional data, detailed methodologies for key experiments, and a visualization of its mechanism of action through the 5-HT₄ receptor signaling pathway.

Discovery and History

SDZ 205-557, with the chemical name 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride, was developed by researchers at Sandoz Pharma Ltd. in Basel, Switzerland.[1][2] Its initial characterization as a potent and selective 5-HT₄ receptor antagonist was first reported in the early 1990s.[1][2] At the time of its discovery, there was a lack of selective antagonists for the newly identified 5-HT₄ receptor. The existing compound, ICS 205-930, was a weak antagonist at 5-HT₄ receptors and significantly more potent at 5-HT₃ receptors.[1] SDZ 205-557 emerged as the first potent, selective, and surmountable antagonist at 5-HT₄ receptors, particularly demonstrated in the isolated guinea pig ileum model.[1]

While being a potent 5-HT₄ antagonist, further studies revealed that SDZ 205-557 also possesses a notable affinity for the 5-HT₃ receptor.[3][4] This dual activity has been a key aspect of its pharmacological profile, with its apparent selectivity for the 5-HT₄ receptor being more pronounced in certain species, such as the guinea pig, due to atypical properties of the 5-HT₃ receptor in this animal.[4] The compound's relatively short duration of action in vivo has been noted as a potential limitation for its therapeutic use.[4]

Pharmacological Profile

Mechanism of Action

This compound acts as a competitive antagonist at 5-HT₄ and 5-HT₃ receptors.[1][3][5] By binding to these receptors, it prevents the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signaling cascades.[5] Its antagonism of the 5-HT₄ receptor, a G-protein coupled receptor, blocks the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, inhibits the physiological responses mediated by 5-HT₄ receptor activation, such as smooth muscle relaxation and neuronal excitation.[3][5]

Quantitative Data

The following tables summarize the reported binding affinities and functional potencies of this compound in various experimental models.

Table 1: 5-HT₄ Receptor Antagonist Potency of SDZ 205-557

| Tissue/Preparation | Species | Agonist | pA₂ Value | Schild Slope | Reference |

| Non-stimulated Ileum (longitudinal muscle) | Guinea Pig | 5-HT | 7.4 | Not specified | [1] |

| Non-stimulated Ileum (longitudinal muscle) | Guinea Pig | 5-methoxytryptamine | 7.4 | Not specified | [1] |

| Hippocampus (adenylyl cyclase stimulation) | Guinea Pig | 5-carboxamidotryptamine | 7.5 | 0.81 | [4] |

| Oesophagus (carbachol-contracted) | Rat | 5-HT | 7.3 | Not specified | [4] |

Table 2: 5-HT₃ Receptor Antagonist Potency of SDZ 205-557

| Tissue/Preparation | Species | Method | pA₂/Affinity Value | Reference |

| Ileum (longitudinal muscle) | Guinea Pig | Functional Assay | 6.2 | [4] |

| NG108-15 Cells | Mouse Neuroblastoma x Rat Glioma Hybrid | [³H]-quipazine Binding | 6.9 | [4] |

Table 3: In Vivo Pharmacodynamic Properties of SDZ 205-557

| Model | Species | Effect | Half-life of Inhibitory Response | Reference |

| Anaesthetized, vagotomized micropig | Micropig | Blockade of 5-HT₄-mediated tachycardia | 23 minutes | [4] |

SDZ 205-557 has been shown to have low affinity for a range of other receptors, including 5-HT₁, 5-HT₂, α₁, α₂, opiate (μ), muscarinic, nicotine, and histamine (B1213489) H₁ receptors, with pKD values below 5.6.[1]

Key Experimental Protocols

Isolated Guinea Pig Ileum Assay for 5-HT₄ Receptor Antagonism

This functional assay is a classical method for characterizing 5-HT₄ receptor ligands.

Methodology:

-

Tissue Preparation: A segment of the ileum is excised from a guinea pig and placed in an oxygenated physiological salt solution (e.g., Tyrode's or Krebs solution) at 37°C. The longitudinal muscle with the myenteric plexus attached is prepared.

-

Apparatus Setup: The tissue strip is mounted in an organ bath containing the physiological salt solution, continuously bubbled with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate under a slight tension (e.g., 0.5-1 g) for a period of time (e.g., 30-60 minutes), with regular washing.

-

Antagonist Incubation: SDZ 205-557 is added to the organ bath at various concentrations and incubated for a specific period to allow for receptor binding.

-

Agonist Challenge: A cumulative concentration-response curve to a 5-HT₄ receptor agonist (e.g., 5-HT or 5-methoxytryptamine) is generated in the absence and presence of different concentrations of SDZ 205-557.

-

Data Analysis: The antagonistic potency (pA₂) is calculated using a Schild plot analysis, which determines the concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.

Radioligand Binding Assay for 5-HT₄ Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: A tissue or cell line expressing 5-HT₄ receptors (e.g., guinea pig striatum or hippocampus) is homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.

-

Assay Incubation: The membrane preparation is incubated in a reaction mixture containing a radiolabeled 5-HT₄ receptor ligand (e.g., [³H]-GR113808), a buffer solution, and varying concentrations of the unlabeled test compound (SDZ 205-557).

-

Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

5-HT₄ Receptor Signaling Pathway

The 5-HT₄ receptor primarily signals through a Gαs-coupled pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gs protein. The activated α-subunit of the Gs protein stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in a cellular response. SDZ 205-557, as an antagonist, blocks the initial step of agonist binding, thereby preventing this entire signaling cascade.

Caption: 5-HT₄ Receptor Signaling Pathway and the Antagonistic Action of SDZ 205-557.

Experimental Workflow for Isolated Guinea Pig Ileum Assay

The following diagram illustrates the general workflow for determining the antagonist properties of SDZ 205-557 using the isolated guinea pig ileum preparation.

Caption: Workflow for the pharmacological characterization of SDZ 205-557 in the isolated guinea pig ileum.

Conclusion

This compound holds a significant place in the history of serotonin receptor research. Its discovery and characterization as a potent and selective 5-HT₄ receptor antagonist provided a crucial pharmacological tool that advanced the understanding of this receptor's physiological roles. While its dual affinity for 5-HT₃ receptors and its pharmacokinetic profile may have limited its clinical development, its contribution to the fundamental science of 5-HT receptor pharmacology remains undeniable. This technical guide has summarized the key aspects of its discovery, pharmacological properties, and the experimental methodologies used in its characterization, providing a valuable resource for researchers in the field.

References

- 1. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SDZ 205-557, a selective antagonist at 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to SDZ 205-557 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT3 and 5-HT4 receptors. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental protocols for key assays, including radioligand binding and isolated tissue experiments, are outlined. Furthermore, this guide elucidates the signaling pathways affected by SDZ 205-557 and presents quantitative data on its receptor affinity and functional antagonism in a structured format for ease of comparison. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics.

Chemical Structure and Properties

This compound is chemically known as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride.[1] Its structure is characterized by a substituted benzoic acid core, which is crucial for its interaction with the serotonin receptors.

Chemical Structure:

Caption: Chemical structure of SDZ 205-557.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C14H21ClN2O3・HCl | [1] |

| Molecular Weight | 337.25 g/mol | [1] |

| CAS Number | 1197334-02-3 | [1] |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | Soluble in water |

Mechanism of Action and Signaling Pathways

SDZ 205-557 acts as a competitive antagonist at both 5-HT3 and 5-HT4 receptors. By binding to these receptors, it prevents the endogenous ligand, serotonin (5-hydroxytryptamine), from binding and initiating downstream signaling cascades.

5-HT4 Receptor Signaling Pathway and Antagonism by SDZ 205-557:

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Activation of the 5-HT4 receptor by serotonin initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular responses. SDZ 205-557, by blocking the binding of serotonin to the 5-HT4 receptor, inhibits this entire signaling pathway.

Caption: Antagonistic effect of SDZ 205-557 on the 5-HT4 receptor signaling pathway.

Quantitative Data

The antagonist properties of SDZ 205-557 have been quantified in various in vitro and in vivo studies. The following table summarizes the key affinity (pKi) and functional antagonism (pA2) values.

| Parameter | Receptor | Preparation | Agonist | Value | Reference |

| pA2 | 5-HT4 | Guinea-pig hippocampus | 5-Carboxamidotryptamine | 7.5 | [2] |

| pA2 | 5-HT4 | Rat oesophagus | Serotonin | 7.3 | [2] |

| pA2 | 5-HT4 | Rat oesophagus | (R)-zacopride | 6.4 | [2] |

| Affinity (pKi/pA2) | 5-HT3 | Guinea-pig ileum | - | 6.2 | [2] |

| Binding Affinity (pKi) | 5-HT3 | NG108-15 cells ([3H]-quipazine) | - | 6.9 | [2] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. pKi is the negative logarithm of the inhibition constant (Ki).

Experimental Protocols

The following sections provide an overview of the methodologies for key experiments used to characterize the pharmacological activity of SDZ 205-557.

Radioligand Binding Assay

This assay is used to determine the affinity of SDZ 205-557 for the 5-HT4 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a radioligand binding assay to determine the affinity of SDZ 205-557.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissues or cells expressing 5-HT4 receptors in ice-cold buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the appropriate assay buffer.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]GR113808), and varying concentrations of this compound.

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of SDZ 205-557 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Isolated Guinea Pig Ileum Assay

This functional assay assesses the ability of SDZ 205-557 to antagonize the contractile response induced by a 5-HT4 receptor agonist in the guinea pig ileum.

Experimental Workflow:

References

A Comprehensive Technical Guide to SDZ 205-557 Hydrochloride for the Research Professional

An In-Depth Review of a 5-HT₃ and 5-HT₄ Receptor Antagonist

This technical guide provides an in-depth overview of SDZ 205-557 hydrochloride, a valuable pharmacological tool for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and key experimental data, and provides detailed protocols for relevant assays.

Chemical Identity and Properties

This compound, chemically known as 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride, is a well-characterized antagonist of serotonin (B10506) receptors. There is some discrepancy in the reported CAS numbers for this compound, with suppliers listing both 1197334-02-3 and 137196-67-9 . Researchers should verify the CAS number with their specific supplier.

Mechanism of Action

SDZ 205-557 is a competitive antagonist at both 5-HT₃ and 5-HT₄ receptors.[1] Its primary utility in research stems from its ability to selectively block the actions of serotonin at these specific receptor subtypes, allowing for the elucidation of their physiological and pathological roles.

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which can phosphorylate various downstream targets to modulate cellular function. Additionally, evidence suggests a G-protein-independent signaling pathway for the 5-HT₄ receptor that involves the activation of the non-receptor tyrosine kinase, Src.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Affinity and Potency

| Parameter | Value | Species | Tissue/Cell Line | Agonist | Reference |

| pA₂ (5-HT₄ Receptor) | 7.5 | Guinea Pig | Hippocampus (Adenylyl Cyclase Assay) | 5-Carboxamidotryptamine | [1] |

| pA₂ (5-HT₄ Receptor) | 7.4 | Guinea Pig | Ileum (Non-stimulated) | 5-HT, 5-Methoxytryptamine | [2] |

| pA₂ (5-HT₄ Receptor) | 7.3 | Rat | Oesophagus (Carbachol-contracted) | - | [1][3] |

| pA₂ (5-HT₃ Receptor) | 6.2 | Guinea Pig | Ileum | - | [1] |

| Affinity (5-HT₃ Binding) | 6.9 | - | NG108-15 Cells ([³H]-quipazine) | - | [1] |

Table 2: In Vivo Pharmacological Data

| Parameter | Value | Species | Model | Reference |

| Half-life (inhibitory response) | 23 minutes | Micropig | Anesthetized, vagotomized (5-HT₄-mediated tachycardia) | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

5-HT₄ Receptor Signaling Pathway

Caption: 5-HT₄ Receptor Signaling Pathways.

Isolated Tissue Bath Experimental Workflow

Caption: Isolated Tissue Bath Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT₄ Receptor Affinity

This protocol is adapted from standard methodologies for determining the binding affinity of a compound to the 5-HT₄ receptor.

Materials:

-

Cell membranes expressing the 5-HT₄ receptor (e.g., from guinea pig striatum or a recombinant cell line).

-

Radioligand: [³H]-GR113808.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled 5-HT₄ ligand (for non-specific binding).

-

50 µL of varying concentrations of SDZ 205-557.

-

50 µL of [³H]-GR113808 (at a concentration close to its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for SDZ 205-557 and convert it to a Ki value using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Preparation for Functional Antagonism

This protocol describes a classic method to assess the functional antagonism of 5-HT₄ receptors in a native tissue.[4]

Materials:

-

Male Dunkin-Hartley guinea pig (250-350 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Serotonin (5-HT) or another 5-HT₄ agonist.

-

This compound.

-

Isolated organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Humanely euthanize the guinea pig. Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution. Gently flush the lumen to remove contents. Cut the ileum into 2-3 cm segments.

-

Mounting: Suspend each segment in an organ bath containing Krebs-Henseleit solution under a resting tension of 1 g. Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

Control Agonist Response: Generate a cumulative concentration-response curve for the 5-HT₄ agonist (e.g., 5-HT) to establish a baseline.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Incubate the tissue with a known concentration of SDZ 205-557 for 30-60 minutes.

-

Antagonism Assessment: In the presence of SDZ 205-557, repeat the cumulative concentration-response curve for the 5-HT₄ agonist.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of SDZ 205-557. A rightward shift in the curve indicates competitive antagonism. The pA₂ value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.

References

- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT7 receptors mediate the inhibitory effect of 5-HT on peristalsis in the isolated guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

SDZ 205-557 Hydrochloride: A Technical Guide to a Dual Serotonin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557 hydrochloride is a potent antagonist of both the 5-HT3 and 5-HT4 serotonin (B10506) receptors. This technical guide provides a comprehensive overview of its chemical properties, pharmacological activity, and the signaling pathways it modulates. Detailed experimental protocols for the characterization of its antagonist activity are also presented, offering a valuable resource for researchers in the fields of pharmacology and drug development.

Chemical Identity and Alternative Names

This compound is a well-characterized research chemical with several alternative names and chemical identifiers. A summary of this information is provided in the table below.

| Identifier Type | Value | Citations |

| Systematic Name | 4-Amino-5-chloro-2-methoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride | [1][2] |

| Alternative Names | 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride; 2-(diethylamino)ethyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride | |

| CAS Number (HCl Salt) | 1197334-02-3 | [3] |

| CAS Number (Free Base) | 137196-67-9 | |

| Molecular Formula | C₁₄H₂₁ClN₂O₃·HCl | [2] |

| Molecular Weight | 337.25 g/mol | [2] |

| PubChem CID | 11957705 | |

| InChI Key | JOWUQCJWCRNVMQ-UHFFFAOYSA-N | |

| SMILES | CCN(CC)CCOC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl |

Pharmacological Profile: Antagonism of 5-HT3 and 5-HT4 Receptors

SDZ 205-557 is distinguished by its antagonist activity at two distinct serotonin receptor subtypes: the ionotropic 5-HT3 receptor and the G-protein coupled 5-HT4 receptor.[1] The affinity and potency of SDZ 205-557 at these receptors have been quantified in various in vitro and in vivo models.

| Receptor | Assay System | Parameter | Value | Citations |

| 5-HT4 | Guinea-pig hippocampus (adenylyl cyclase stimulation) | pA₂ | 7.5 | [1][4] |

| 5-HT4 | Rat oesophagus (carbachol-contracted) | pA₂ | 7.3 | [1][4] |

| 5-HT4 | Guinea-pig ileum (non-stimulated) | pA₂ | 7.4 | [5] |

| 5-HT3 | Guinea-pig ileum (functional assay) | pA₂ | 6.2 | [1][4] |

| 5-HT3 | NG108-15 cells ([³H]-quipazine binding) | pA₂ | 6.9 | [1][4] |

Signaling Pathways

The dual antagonism of 5-HT3 and 5-HT4 receptors by SDZ 205-557 results in the modulation of distinct downstream signaling cascades.

Inhibition of 5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel.[6] Its activation by serotonin leads to a rapid influx of cations (Na⁺, K⁺, and Ca²⁺), causing neuronal depolarization.[7] This can trigger various downstream events, including the activation of calcium-dependent signaling pathways. By blocking this channel, SDZ 205-557 prevents these downstream effects.

Caption: 5-HT3 Receptor Signaling Pathway and Antagonism by SDZ 205-557.

Inhibition of 5-HT4 Receptor Signaling

The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR).[7] Its activation by serotonin stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[8][9] This pathway is involved in a variety of cellular responses. SDZ 205-557 competitively blocks the binding of serotonin to the 5-HT4 receptor, thereby inhibiting this signaling cascade.

Caption: 5-HT4 Receptor Signaling Pathway and Antagonism by SDZ 205-557.

Experimental Protocols

The following are representative protocols for the characterization of this compound's antagonist activity. These are based on the methodologies described in the key literature.[1][4][5]

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol describes a method to determine the binding affinity of SDZ 205-557 for the 5-HT3 receptor in NG108-15 cell membranes using [³H]-quipazine as the radioligand.

-

Membrane Preparation:

-

Homogenize NG108-15 cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 200-400 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled serotonin (for non-specific binding).

-

50 µL of various concentrations of this compound.

-

50 µL of [³H]-quipazine (final concentration ~1 nM).

-

50 µL of the membrane preparation.

-

-

Incubate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of SDZ 205-557 by non-linear regression analysis of the competition binding data.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation. The pA₂ value can be derived from the Ki.

-

Functional Assay for 5-HT4 Receptor Antagonism (Adenylyl Cyclase Activation)

This protocol measures the ability of SDZ 205-557 to antagonize serotonin-induced adenylyl cyclase activation in guinea-pig hippocampal membranes.

-

Membrane Preparation:

-

Prepare hippocampal membranes as described in section 4.1.

-

-

Adenylyl Cyclase Assay:

-

The assay mixture (final volume 200 µL) should contain:

-

50 mM Tris-HCl (pH 7.4)

-

10 mM MgCl₂

-

1 mM ATP

-

1 mM isobutylmethylxanthine (IBMX)

-

A GTP-regenerating system (e.g., 10 mM phosphocreatine (B42189) and 50 units/mL creatine (B1669601) phosphokinase).

-

Various concentrations of this compound.

-

A fixed concentration of serotonin (e.g., 1 µM).

-

50-100 µg of membrane protein.

-

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding the membrane preparation.

-

Incubate for 15 minutes at 30°C.

-

Terminate the reaction by boiling for 3 minutes.

-

Centrifuge to pellet the denatured protein.

-

Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).

-

-

Data Analysis:

-

Construct concentration-response curves for serotonin in the absence and presence of different concentrations of SDZ 205-557.

-

Perform a Schild analysis to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

-

Isolated Tissue Functional Assay for 5-HT3 and 5-HT4 Receptor Antagonism

This protocol describes the use of isolated guinea-pig ileum to assess the functional antagonist activity of SDZ 205-557 at both 5-HT3 and 5-HT4 receptors.

-

Tissue Preparation:

-

Isolate segments of the guinea-pig terminal ileum and mount them in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

-

Record isometric contractions using a force-displacement transducer.

-

-

5-HT4 Receptor Antagonism:

-

In the presence of a muscarinic receptor antagonist (e.g., atropine) to block cholinergic responses, construct a cumulative concentration-response curve to a 5-HT4 receptor agonist (e.g., 5-methoxytryptamine).

-

After washing the tissue, incubate with a known concentration of this compound for 30-60 minutes.

-

Re-determine the concentration-response curve to the 5-HT4 agonist.

-

Repeat this procedure with at least two other concentrations of SDZ 205-557.

-

Calculate the dose-ratios and perform a Schild analysis to determine the pA₂ value.

-

-

5-HT3 Receptor Antagonism:

-

In the presence of antagonists for other serotonin receptor subtypes (e.g., a 5-HT4 antagonist) and other neurotransmitter receptors to isolate the 5-HT3-mediated response, elicit contractions with a specific 5-HT3 receptor agonist (e.g., 2-methyl-5-HT).

-

Follow the same procedure as for the 5-HT4 receptor antagonism to determine the pA₂ value of SDZ 205-557 at the 5-HT3 receptor.

-

References

- 1. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. targetmol.com [targetmol.com]

- 4. The action of SDZ 205,557 at 5-hydroxytryptamine (5-HT3 and 5-HT4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SDZ 205-557, a selective, surmountable antagonist for 5-HT4 receptors in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Pharmacology of SDZ 205-557 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SDZ 205-557 hydrochloride is a potent and selective antagonist of serotonin (B10506) receptors, specifically exhibiting high affinity for the 5-HT₄ and 5-HT₃ subtypes.[1][2] This technical guide provides a comprehensive overview of the pharmacology of SDZ 205-557, summarizing its receptor binding profile, functional activity in various preclinical models, and detailed experimental protocols for its characterization. The information presented is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and gastrointestinal drug development.

Introduction

SDZ 205-557, chemically known as 2-methoxy-4-amino-5-chloro benzoic acid 2-(diethylamino) ethyl ester, is a well-characterized pharmacological tool used to investigate the physiological roles of 5-HT₄ and 5-HT₃ receptors.[1] These receptors are implicated in a wide range of biological processes, including gastrointestinal motility, neurotransmission, and cardiovascular function.[3] SDZ 205-557 has been instrumental in elucidating the downstream signaling pathways of these receptors and in evaluating their potential as therapeutic targets.

Mechanism of Action

SDZ 205-557 acts as a competitive antagonist at both 5-HT₄ and 5-HT₃ receptors, meaning it binds to the same site as the endogenous ligand, serotonin (5-HT), but does not activate the receptor.[1][3] By occupying the receptor's binding site, SDZ 205-557 prevents serotonin from eliciting its normal physiological response. At 5-HT₄ receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, SDZ 205-557 blocks the serotonin-induced increase in intracellular cyclic AMP (cAMP).[1][3] At 5-HT₃ receptors, which are ligand-gated ion channels, it prevents the influx of cations that would typically lead to neuronal depolarization.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound across various in vitro and in vivo experimental models.

Table 1: 5-HT₄ Receptor Antagonist Activity of SDZ 205-557

| Tissue/Cell Line | Species | Agonist | Assay Type | pA₂ Value | Schild Slope | Reference |

| Hippocampus | Guinea Pig | 5-Carboxamidotryptamine (B1209777) | Adenylyl Cyclase Stimulation | 7.5 | 0.81 | [1] |

| Oesophagus (carbachol-contracted) | Rat | 5-HT | Relaxation | 7.3 | Not Reported | [1] |

| Oesophagus (carbachol-contracted) | Rat | (R)-zacopride | Relaxation | 6.4 | Not Reported | [1] |

| Ileum (non-stimulated) | Guinea Pig | 5-HT | Contraction | 7.4 | Not Reported | [4] |

| Ileum (non-stimulated) | Guinea Pig | 5-Methoxytryptamine | Contraction | 7.4 | Not Reported | [4] |

| Ileum (non-stimulated) | Guinea Pig | Renzapride | Contraction | 7.6 (apparent) | Not Competitive | [4] |

| Ileum (non-stimulated) | Guinea Pig | Zacopride | Contraction | 6.8 | Not Reported | [4] |

| Jejunum | Human | Mucosal Stroking | Short-Circuit Current | 7.8 (estimated) | Not Reported | [5] |

Table 2: 5-HT₃ Receptor Antagonist Activity of SDZ 205-557

| Tissue/Cell Line | Species | Assay Type | pA₂/Affinity Value | Reference |

| Ileum | Guinea Pig | Functional Assay | 6.2 | [1] |

| NG108-15 Cells | - | [³H]-quipazine Binding | 6.9 | [1] |

Table 3: In Vivo Pharmacological Properties of SDZ 205-557

| Model | Species | Effect | Key Findings | Reference |

| Anesthetized, Vagotomized | Micropig | Blockade of 5-HT₄-mediated tachycardia | Transient blockade with a half-life of 23 minutes. | [1] |

Experimental Protocols

Adenylyl Cyclase Stimulation Assay in Guinea Pig Hippocampus

This protocol is based on the methodology described for assessing 5-HT₄ receptor-mediated adenylyl cyclase stimulation.[1]

Objective: To determine the antagonist potency (pA₂) of SDZ 205-557 at 5-HT₄ receptors.

Materials:

-

Guinea pig hippocampus

-

Krebs buffer

-